![molecular formula C10H12N2S2 B1451622 N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine CAS No. 887405-31-4](/img/structure/B1451622.png)
N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine
説明
N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine , also known by its chemical formula C10H12N2S2 , is a fascinating compound with potential applications in various fields. Its molecular weight is 224.35 g/mol .
Synthesis Analysis
The synthesis of this compound involves intricate steps, combining thiazole and thienyl moieties. Researchers have explored various synthetic routes, optimizing yields and purity. Notably, the thiazole ring contributes to its biological activity, making the synthesis crucial for further investigations .
Molecular Structure Analysis
The molecular structure of N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine reveals a central amine group (-NH2 ) linked to a thiazole ring and a thienyl group. The heterocyclic nature of these rings suggests potential interactions with biological targets. The spatial arrangement of atoms influences its properties and reactivity .
科学的研究の応用
Pharmacological Applications
Research into compounds closely related to N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine has indicated potential pharmacological applications. Notably, derivatives of this compound have been studied for their H1 receptor antagonistic activity, indicating potential for development as antihistamines. Walczyński et al. (1999) synthesized and tested derivatives for H1-antagonistic activity, revealing that compounds with specific substituents exhibited weak to moderate activity, suggesting a basis for further optimization in antihistamine drug development (Walczyński et al., 1999).
Biochemical Applications
Studies have also focused on the biochemical properties of similar compounds, particularly their DNA binding and nuclease activities. Kumar et al. (2012) synthesized Cu(II) complexes of tridentate ligands related to this chemical structure and characterized their DNA binding propensities and cytotoxicity against cancer cell lines, indicating potential applications in cancer therapy and molecular biology research (Kumar et al., 2012).
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal activities of derivatives have been a significant area of research, with studies indicating that some compounds exhibit activities comparable to standard medicinal agents. Pejchal et al. (2015) synthesized and tested a series of novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides, revealing some compounds with activity levels on par with known antibiotics and fungicides, suggesting potential applications in developing new antimicrobial and antifungal agents (Pejchal et al., 2015).
Material Science Applications
In materials science, the gelation behavior of N-(thiazol-2-yl) benzamide derivatives has been investigated, elucidating the role of methyl functionality and non-covalent interactions in gelation behavior. This research, focusing on ethanol/water and methanol/water mixtures, has implications for the development of new materials with specific properties, including stability and gelation characteristics, useful in various industrial applications (Yadav & Ballabh, 2020).
特性
IUPAC Name |
N-[(2-thiophen-2-yl-1,3-thiazol-4-yl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S2/c1-2-11-6-8-7-14-10(12-8)9-4-3-5-13-9/h3-5,7,11H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZMWLDXADPAHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CSC(=N1)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



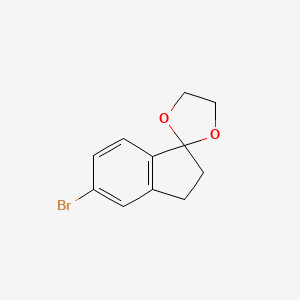
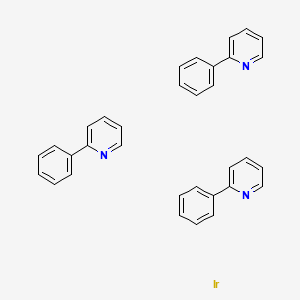
![1,2-Dimethyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B1451544.png)
![7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B1451547.png)
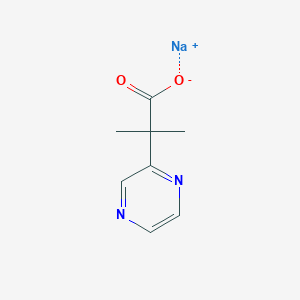
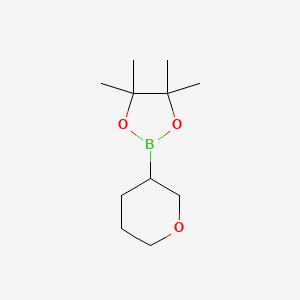
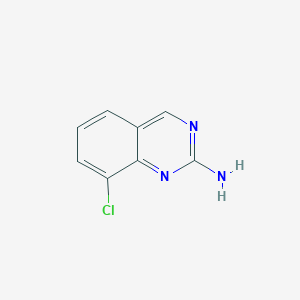
![5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one hydrochloride](/img/structure/B1451552.png)
![3-{[(4-Methylbenzyl)oxy]methyl}piperidine](/img/structure/B1451553.png)
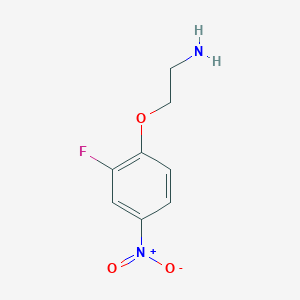
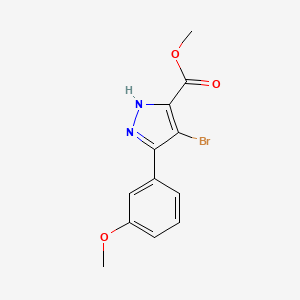
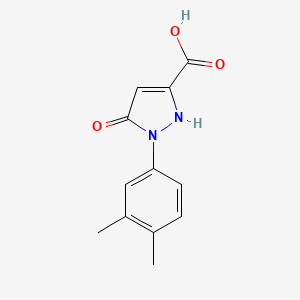
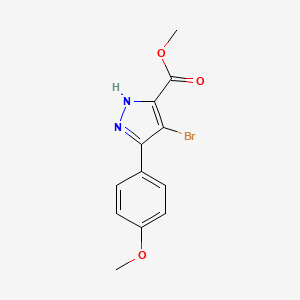
![4-chloro-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine](/img/structure/B1451561.png)